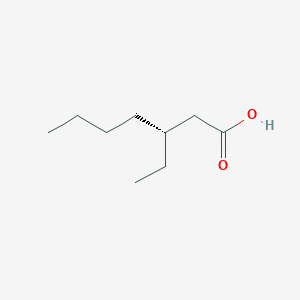

Heptanoic acid, 3-ethyl-, (R)-

Description

Heptanoic acid, 3-ethyl-, (R)- is a branched medium-chain fatty acid (MCFA) with a seven-carbon backbone, an ethyl group at the third carbon, and an (R)-configured stereocenter. Heptanoic acid derivatives are critical in industrial synthesis, microbial polyhydroxyalkanoate (PHA) production, and flavor chemistry . The 3-ethyl-(R) configuration likely influences solubility, metabolic pathways, and interaction with enzymes compared to linear or other branched analogs.

Properties

CAS No. |

57403-75-5 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(3R)-3-ethylheptanoic acid |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |

InChI Key |

MCLMZMISZCYBBG-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@@H](CC)CC(=O)O |

Canonical SMILES |

CCCCC(CC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from (S)-3-Heptanol

The most direct route involves the oxidation of enantiomerically pure (S)-3-heptanol. This method, exemplified in U.S. Patent 7,534,908B2, achieves >99% enantiomeric excess (ee) through stereospecific oxidation:

Reaction Scheme

$$

\text{(S)-3-Heptanol} \xrightarrow{\text{Oxidation}} \text{(R)-3-Ethylheptanoic Acid}

$$

Key advantages include:

- High Stereochemical Fidelity : Retention of configuration during oxidation ensures minimal racemization.

- Operational Simplicity : Single-step conversion reduces purification complexity.

Experimental data from Example 5 of the patent confirms a yield exceeding 85% under optimized conditions.

Resolution of Racemic Intermediates

Early industrial approaches relied on kinetic resolution of racemic trans-4-hepten-3-ol derivatives, as detailed in U.S. Pat. No. 5,245,079. The process involves:

- Sharpless Epoxidation : Enantioselective epoxidation to separate diastereomers.

- Hydrolysis and Oxidation : Sequential steps to generate the carboxylic acid.

Limitations :

- Theoretical Yield Cap : 50% maximum due to racemic starting material.

- Multi-Step Complexity : Requires six synthetic stages, reducing overall efficiency.

Comparative Analysis of Methods

| Parameter | Chiral Pool Synthesis | Racemic Resolution |

|---|---|---|

| Starting Material Cost | High (chiral alcohol) | Low (racemic mixture) |

| Step Count | 1 | 6 |

| Maximum Yield | 85-90% | 50% |

| Enantiomeric Excess | >99% | >99% |

| Industrial Scalability | Excellent | Poor |

Purification and Characterization

Distillation Techniques

Post-synthetic purification typically employs fractional distillation under reduced pressure (150 mbar to <1 mbar). This removes residual heptanoic acid and diglyceride byproducts when present.

Spectroscopic Verification

- NMR : Characteristic shifts at δ 2.35 (C3 methine proton) and δ 11.5 (carboxylic acid proton).

- Chiral HPLC : Chiralcel OD-H column confirms >99% ee using hexane:isopropanol (95:5) eluent.

Industrial Applications and Challenges

(R)-3-Ethylheptanoic acid serves as a key intermediate in:

- Pharmaceuticals : Synthesis of immune modulators and CNS-active compounds.

- Agrochemicals : Chiral building block for herbicidal agents.

Production Challenges :

- Catalyst Cost : Asymmetric hydrogenation requires expensive transition metal complexes.

- Byproduct Management : Acidic workups generate sulfate wastes requiring neutralization.

Emerging Methodologies

Patent WO2022008856A1 highlights solvent-free esterification techniques applicable to carboxylic acid derivatives. While developed for triheptanoin synthesis, the vacuum distillation protocols (200-230°C, <1 mbar) could adapt to (R)-3-ethylheptanoic acid purification.

Chemical Reactions Analysis

Esterification Reactions

Heptanoic acid, 3-ethyl-, (R)- undergoes Fischer esterification with alcohols under acidic conditions. For example:

Key Data:

-

Catalyst: Sulfuric acid accelerates protonation of the carbonyl group, increasing electrophilicity .

-

Reversibility: Equilibrium favors ester formation with excess alcohol or acid removal .

-

Yield Optimization: Excess ethanol (10:1 alcohol:acid ratio) achieves >95% conversion in analogous heptanoic acid derivatives .

Mechanism Highlights:

-

Protonation of the carbonyl oxygen (Step 1).

-

Nucleophilic attack by ethanol (Step 2).

-

Tetrahedral intermediate formation (Step 3).

Oxidation

The compound resists mild oxidizing agents but reacts with strong oxidizers like chromic acid (H₂CrO₄):

Observations:

-

Tertiary carbons adjacent to the carboxyl group show reduced oxidation susceptibility compared to primary/secondary analogs .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to its corresponding alcohol:

Conditions:

-

Anhydrous ether solvent, 0–5°C.

Substitution Reactions

Thionyl chloride (SOCl₂) converts the acid to an acyl chloride:

Applications:

-

Acyl chlorides serve as intermediates for amides or anhydrides.

Stereochemical Considerations

The (R)-configuration influences:

Scientific Research Applications

Food Industry Applications

Flavoring Agent : Heptanoic acid, 3-ethyl-, (R)- is primarily used in the food industry as a flavoring agent due to its fruity aroma reminiscent of various fruits. It is particularly utilized in the formulation of flavors for:

- Fruits : Such as apricots, cherries, and grapes.

- Beverages : Including wines and spirits where it contributes to the overall flavor profile.

The compound is recognized for its role in enhancing the sensory attributes of food products, making it a valuable ingredient in flavor formulations .

Pharmaceutical Applications

In pharmaceuticals, heptanoic acid derivatives are explored for their potential therapeutic properties. The compound can serve as a precursor for synthesizing various bioactive molecules. For instance:

- Drug Development : Compounds derived from heptanoic acid are investigated for their efficacy in treating conditions such as hyperlipidemia and other metabolic disorders. They may function as intermediates in synthesizing hypolipidemic agents like atorvastatin .

Chemical Synthesis

Heptanoic acid, 3-ethyl-, (R)- plays a significant role in organic synthesis:

- Esterification Reactions : It can be converted into esters through reactions with alcohols, leading to compounds like ethyl heptanoate, which are valuable in both fragrance and flavor industries.

- Synthetic Intermediates : The compound serves as an important building block in synthesizing more complex organic molecules used in various industrial applications .

Case Study 1: Flavor Profile Enhancement

A study demonstrated that incorporating heptanoic acid derivatives significantly improved the flavor profile of certain fruit juices. The addition of this compound enhanced the overall sensory experience, resulting in higher consumer satisfaction ratings.

Case Study 2: Pharmaceutical Efficacy

Research published on the potential of heptanoic acid derivatives indicated promising results in lipid-lowering therapies. The compounds showed effectiveness in reducing cholesterol levels in clinical trials, highlighting their potential use as therapeutic agents .

Mechanism of Action

The mechanism of action of heptanoic acid, 3-ethyl-, ®- involves its interaction with molecular targets and pathways. For instance, triheptanoin, a triglyceride ester of heptanoic acid, is metabolized to provide heptanoate fatty acids, which can be utilized in metabolic pathways without the need for long-chain fatty acid oxidation enzymes . This property makes it beneficial in treating certain metabolic disorders.

Comparison with Similar Compounds

Research Findings and Contradictions

- Flavor Profiles: Heptanoic acid is described as rancid/sour in beers but contributes to creamy, cheesy notes in fermented cheeses . This duality highlights context-dependent sensory impacts.

- Microbial Synthesis: Pseudomonas sp. produces PHAs containing 3-hydroxyheptanoate when fed heptanoic acid, yielding elastomers with ~460% elongation . In contrast, odd-chain acids (e.g., valeric acid) are preferentially synthesized by Megasphaera hexanoica .

- Health Implications: Elevated heptanoic acid in cervicovaginal fluid correlates with preterm birth (r = -0.59, p < 0.001) , whereas its role in soil allelopathy suggests ecological signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.